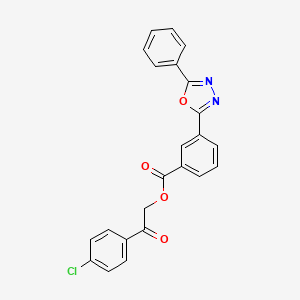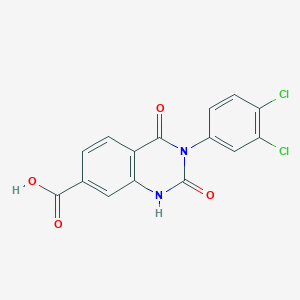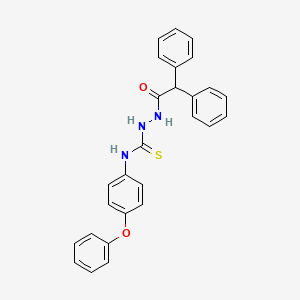
2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The dehydrative cyclization of 1,2-diacylhydrazines is another common method . Various oxidizing agents can be used in these reactions, including lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions and the use of microwave-accelerated techniques. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions has been reported .
化学反应分析
Types of Reactions: 2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and lead tetraacetate, as well as reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like chloramine-T .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with different substituents, while reduction reactions can produce corresponding alcohols or amines .
科学研究应用
2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, vasodilator, anticonvulsant, and antidiabetic agent . In materials science, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials . Additionally, its antioxidant properties make it a candidate for use in various biological and industrial applications .
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like EGFR and erbB2 receptors, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds: Similar compounds include other oxadiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione and 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole .
Uniqueness: What sets 2-(4-Chlorophenyl)-2-oxoethyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate apart from other similar compounds is its unique combination of a chlorophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in both medicinal and materials science research .
属性
分子式 |
C23H15ClN2O4 |
|---|---|
分子量 |
418.8 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C23H15ClN2O4/c24-19-11-9-15(10-12-19)20(27)14-29-23(28)18-8-4-7-17(13-18)22-26-25-21(30-22)16-5-2-1-3-6-16/h1-13H,14H2 |
InChI 键 |
QAXNQBGXCIMGGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Bromophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10862825.png)
![(4E)-4-({[2-(4-fluorophenyl)ethyl]amino}methylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862838.png)
![1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10862840.png)
![2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid](/img/structure/B10862844.png)

![2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862849.png)


![1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B10862880.png)
![1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10862888.png)
![2-[1-(3-cycloheptyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10862892.png)
![11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862900.png)
![N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B10862905.png)
![(E)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-phenylmethanimine](/img/structure/B10862907.png)
